molecular formula C19H22N2O4 B2533838 [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1794987-61-3

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate

Cat. No.: B2533838
CAS No.: 1794987-61-3
M. Wt: 342.395
InChI Key: AAHXLJBJKDXSTK-UHFFFAOYSA-N
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Description

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both dimethylamino and methoxyphenyl groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-(dimethylamino)aniline with an appropriate acylating agent to form the intermediate [4-(dimethylamino)anilino]-2-oxoethyl acetate. This intermediate is then reacted with 2-(2-methoxyphenyl)acetic acid under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Acylation: Reacting 4-(dimethylamino)aniline with an acylating agent.

    Esterification: Combining the intermediate with 2-(2-methoxyphenyl)acetic acid.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in cancer or neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Dimethylamino)anilino]-2-oxoethyl acetate
  • 2-(2-Methoxyphenyl)acetic acid
  • 4-(Dimethylamino)aniline

Uniqueness

Compared to similar compounds, [2-[4-(Dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate stands out due to its combined structural features. The presence of both dimethylamino and methoxyphenyl groups provides unique reactivity and potential for diverse applications. This compound’s ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility and importance in scientific research and industrial applications.

Biological Activity

The compound [2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : Not specified in the provided sources.
  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. For instance, related anilinoquinazoline derivatives have demonstrated significant apoptosis induction in various cancer cell lines, suggesting potential for this compound as an anticancer agent .
  • Inhibition of Tumor Growth : Studies indicate that compounds with similar structures can inhibit tumor growth by interfering with critical signaling pathways such as VEGFR and PPARγ, which are involved in cancer cell proliferation and survival .
  • Antimicrobial Activity : There is evidence that related compounds exhibit antibacterial and antifungal properties, which may extend to this compound. The structure suggests potential interactions with microbial targets, although specific data on this compound is limited .

Anticancer Activity

A study focusing on structurally similar compounds found that they possess significant anticancer properties, with one derivative showing an EC50 of 2 nM in inducing apoptosis in breast cancer cells . This indicates a strong potential for this compound to be developed as a therapeutic agent against various cancers.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the aniline or methoxy groups can significantly enhance biological activity. For example, substituents that increase lipophilicity or alter electronic properties often lead to improved efficacy against cancer cell lines .

Table: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeEC50 (nM)Reference
N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amineApoptosis Induction2
[Compound X]Tumor Growth InhibitionVaries
[Compound Y]AntimicrobialVaries

Properties

IUPAC Name

[2-[4-(dimethylamino)anilino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-21(2)16-10-8-15(9-11-16)20-18(22)13-25-19(23)12-14-6-4-5-7-17(14)24-3/h4-11H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHXLJBJKDXSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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